molecular formula C17H25N3O3S B11237712 4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11237712
M. Wt: 351.5 g/mol
InChI Key: HUIDHBBCLAGSTF-UHFFFAOYSA-N
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Description

4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various alkyl and amide substitutions. Benzothiadiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiadiazine ring. This can be achieved through the reaction of 2-aminobenzenesulfonamide with suitable aldehydes or ketones under acidic conditions.

    Alkylation: The next step involves the introduction of the butyl and isobutyl groups. This can be done through alkylation reactions using alkyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step is the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, using agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and alkyl positions. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, and other reducing agents under controlled conditions.

    Substitution: Alkyl halides, amines, thiols, and other nucleophiles in the presence of bases or catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has been studied for various scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Medicine: The compound’s pharmacological properties have been explored for potential therapeutic applications, including anti-inflammatory and anti-cancer activities.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.

    4-butyl-N-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide analogs: Variations in the alkyl or amide groups can lead to differences in chemical and biological properties.

Uniqueness

The presence of the 1,1-dioxide group in this compound distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity, stability, and interaction with biological targets. Additionally, the specific arrangement of alkyl and amide groups contributes to its unique chemical and pharmacological profile.

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

4-butyl-3-methyl-N-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H25N3O3S/c1-5-6-9-20-13(4)19-24(22,23)16-10-14(7-8-15(16)20)17(21)18-11-12(2)3/h7-8,10,12H,5-6,9,11H2,1-4H3,(H,18,21)

InChI Key

HUIDHBBCLAGSTF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCC(C)C)C

Origin of Product

United States

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